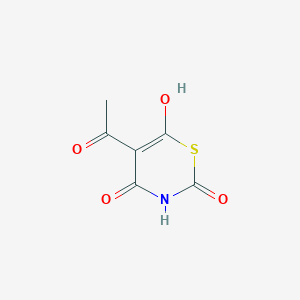

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Descripción general

Descripción

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a heterocyclic compound that contains a thiazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both acetyl and hydroxyl groups with a thiazine-forming reagent. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reagents, such as chlorine (Cl2) or bromine (Br2), can be used to introduce halogen atoms into the thiazine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the acetyl group may produce an alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has been studied for its bioactive properties , particularly in the development of new pharmaceuticals. Several studies have highlighted its effectiveness against various diseases:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, thiazine derivatives have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Compounds derived from this compound have demonstrated significant anti-inflammatory activity. These derivatives were effective in models of edema induced by serotonin and carrageenan .

- Antiviral Properties : Some thiazine derivatives exhibit antiviral activity against viruses such as HIV and influenza. Studies have shown that these compounds can inhibit viral replication and may serve as lead compounds for further drug development .

Agricultural Applications

The compound's derivatives are also being explored for their potential in agriculture:

- Pesticidal Properties : Certain thiazine derivatives have been evaluated for their efficacy as pesticides. Their ability to disrupt microbial growth makes them candidates for developing eco-friendly agricultural chemicals .

Material Science

This compound is being investigated for applications in material science:

- Coordination Compounds : The compound can form coordination complexes with heavy metals. These complexes have shown broad-spectrum antibacterial and antifungal activities, indicating potential uses in developing new materials with antimicrobial properties .

Case Study 1: Antimicrobial Activity

In a study focused on the synthesis of new derivatives of this compound, researchers found that specific modifications enhanced antibacterial activity against E. coli and S. aureus. The study utilized various spectroscopic techniques to confirm the structure of the synthesized compounds and evaluate their biological activity .

Case Study 2: Anti-inflammatory Applications

Another investigation assessed the anti-inflammatory effects of thiazine derivatives in vivo. The results demonstrated a significant reduction in inflammation markers in animal models treated with these compounds compared to control groups. This suggests a promising avenue for developing new anti-inflammatory medications derived from thiazine structures .

Mecanismo De Acción

The mechanism of action of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: Unique due to its specific functional groups and thiazine ring structure.

4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: Lacks the acetyl group, which may affect its reactivity and applications.

5-acetyl-2H-1,3-thiazine-2,6(3H)-dione: Lacks the hydroxyl group, which may influence its chemical properties and biological activity.

Uniqueness

This compound is unique due to the presence of both acetyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its thiazine ring structure also contributes to its stability and ability to interact with various molecular targets.

Actividad Biológica

5-Acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione (CAS No. 91114-97-5) is a compound of interest due to its diverse biological activities. This article provides an overview of its chemical properties, synthesis, and significant biological activities, including antimicrobial and antitumor effects.

Molecular Formula : CHNOS

Molecular Weight : 187.17 g/mol

Density : 1.664 g/cm³

Structure : The compound features a thiazine ring with an acetyl and hydroxy substituent, which contributes to its reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazine precursors with acetic anhydride or acetyl chloride under controlled conditions. Variations in synthesis can lead to different derivatives that may exhibit enhanced biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives against various bacterial strains:

- Against Staphylococcus aureus and Pseudomonas aeruginosa :

- Mechanism of Action :

Antitumor Activity

The compound has also been investigated for its antitumor properties :

- Cell Line Studies :

- Mechanistic Insights :

Study on Metal Complexes

A notable study explored the synthesis and biological evaluation of metal complexes formed with this compound:

| Complex Type | Metal Ion | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| Cu(II) | Copper | MIC = 0.5 µg/mL | IC50 = 10 µM |

| Ni(II) | Nickel | MIC = 1 µg/mL | IC50 = 15 µM |

| Co(II) | Cobalt | MIC = 0.8 µg/mL | IC50 = 12 µM |

These complexes demonstrated enhanced biological activities compared to the free ligand .

Propiedades

IUPAC Name |

5-acetyl-6-hydroxy-1,3-thiazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S/c1-2(8)3-4(9)7-6(11)12-5(3)10/h10H,1H3,(H,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSJHXWCIHEKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC(=O)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001187243 | |

| Record name | 5-(1-Hydroxyethylidene)-2H-1,3-thiazine-2,4,6(3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936074-63-4, 91114-97-5 | |

| Record name | 5-(1-Hydroxyethylidene)-2H-1,3-thiazine-2,4,6(3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in coordination chemistry?

A: this compound is a versatile building block for creating metal complexes due to its ability to act as a ligand. It can function as a tridentate ligand, meaning it can bind to a metal ion through three donor atoms. These donor atoms are typically the phenolic oxygen, azomethine nitrogen, and amino group nitrogen. [] This allows for the creation of stable metal complexes with varying geometries, making it interesting for various applications.

Q2: What are the typical metal complexes formed with this compound, and what geometries do they exhibit?

A: Studies have shown the formation of mononuclear complexes with various transition metals like Cu(II), Co(II), and Zn(II). [] While the Cu(II) complex tends to form a square planar geometry, the Co(II) and Zn(II) complexes typically exhibit octahedral geometry. [] This difference in geometry can influence the properties and potential applications of these metal complexes.

Q3: How does computational chemistry contribute to understanding this compound and its metal complexes?

A: Density Functional Theory (DFT) calculations have been instrumental in characterizing this compound and its metal complexes. [] Researchers use DFT to optimize structures, calculate parameters like HOMO/LUMO energies, dipole moments, and total energy, and establish correlations between calculated and experimental data. [] These insights are crucial for understanding the electronic properties, reactivity, and potential applications of these compounds.

Q4: What are the potential applications of metal complexes derived from this compound?

A: Research on this compound-derived metal complexes investigates their potential in various fields. Several studies explore their antimicrobial activity, [, , , ] while others investigate antitumor properties. [] These applications highlight the potential of these metal complexes in medicinal chemistry. Additionally, their use as catalysts is also being studied. []

Q5: How does the structure of this compound derivatives affect their biological activity?

A: Modifying the structure of this compound through reactions with different amines and hydrazines leads to the formation of Schiff base and hydrazone derivatives. [, , , , , ] These modifications can significantly impact the biological activity of the resulting metal complexes, influencing their potency, selectivity, and even their mode of action against microbes or tumor cells. Understanding these structure-activity relationships is crucial for designing more effective compounds.

Q6: Are there analytical techniques available to characterize and quantify this compound and its derivatives?

A: Researchers employ a combination of spectroscopic techniques to characterize this compound and its metal complexes. These techniques include UV-Vis, IR, and NMR spectroscopy. [, , , , , ] Additionally, thermal analysis methods like thermogravimetric analysis (TGA) are used to investigate their thermal stability. [, ] These methods provide valuable information about the structure, purity, and properties of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.